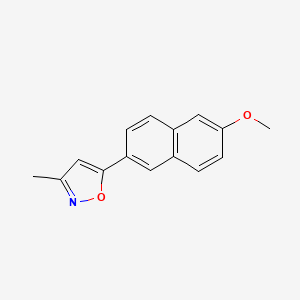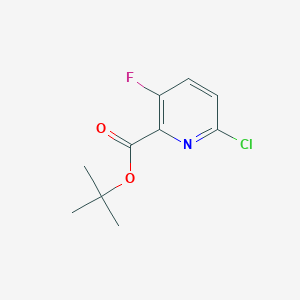
tert-Butyl 6-chloro-3-fluoropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-chloro-3-fluoropicolinate is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 g/mol . It is a derivative of picolinic acid, where the tert-butyl ester group is attached to the carboxyl group, and the chlorine and fluorine atoms are substituted at the 6 and 3 positions of the pyridine ring, respectively. This compound is used in various chemical syntheses and research applications.
Méthodes De Préparation
The synthesis of tert-Butyl 6-chloro-3-fluoropicolinate typically involves the esterification of 6-chloro-3-fluoropicolinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors and optimized reaction parameters to achieve large-scale synthesis .
Analyse Des Réactions Chimiques
tert-Butyl 6-chloro-3-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.
Applications De Recherche Scientifique
tert-Butyl 6-chloro-3-fluoropicolinate is used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl 6-chloro-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl 6-chloro-3-fluoropicolinate can be compared with other similar compounds, such as:
- tert-Butyl 6-chloro-3-methylpicolinate
- tert-Butyl 6-chloro-3-bromopicolinate
- tert-Butyl 6-chloro-3-iodopicolinate These compounds share similar structural features but differ in the substituents on the pyridine ring, which can lead to variations in their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H11ClFNO2 |
|---|---|
Poids moléculaire |
231.65 g/mol |
Nom IUPAC |
tert-butyl 6-chloro-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,1-3H3 |
Clé InChI |
AWAQZQYPIMXJEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


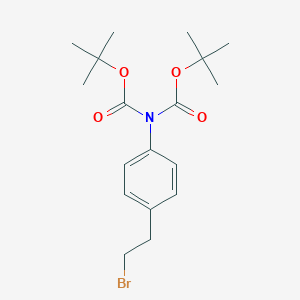
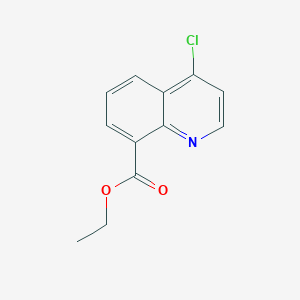
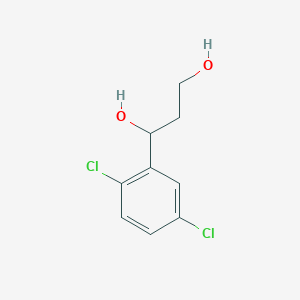
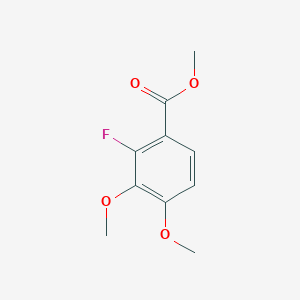

![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
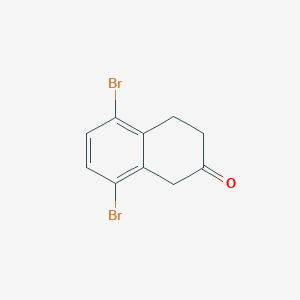
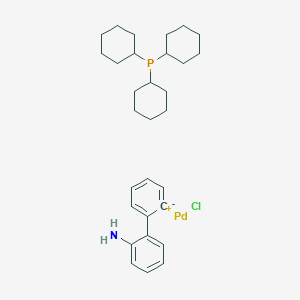
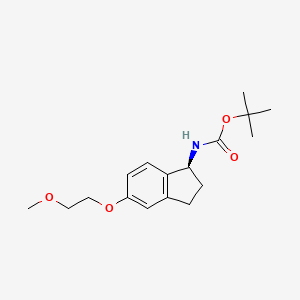
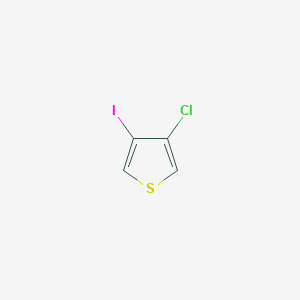
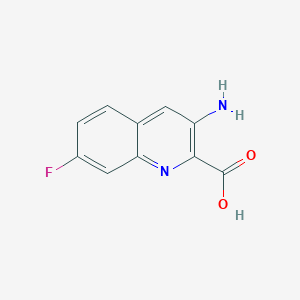
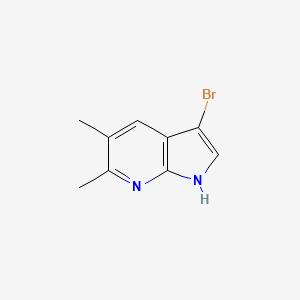
![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
